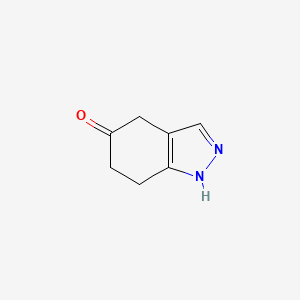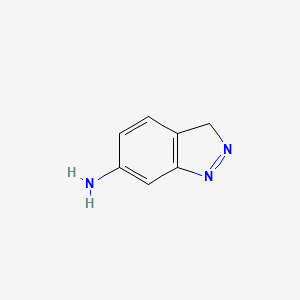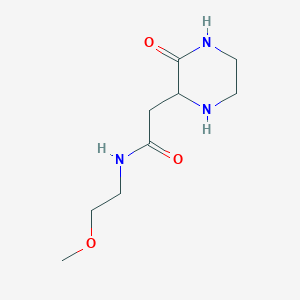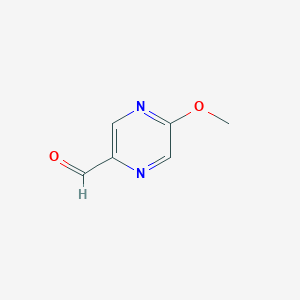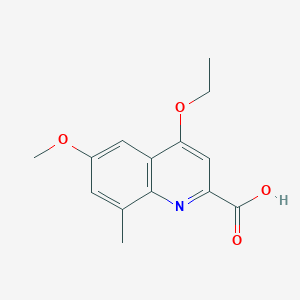
4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid
Übersicht
Beschreibung
4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid (EMMQCA) is a synthetic compound first described in 2017. It has a molecular formula of C14H15NO4 and a molecular weight of 261.27 g/mol .
Molecular Structure Analysis
The InChI code for 4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid is 1S/C14H15NO4/c1-4-19-12-7-11 (14 (16)17)15-13-8 (2)5-9 (18-3)6-10 (12)13/h5-7H,4H2,1-3H3, (H,16,17) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid is a solid compound . Additional physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Quinolone and Quinoline Derivatives
Research has explored the synthesis of various quinolone and quinoline derivatives, including 6-methoxy-8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid and 4-amino-6-methoxy-8-(4-methyl-piperazin-1-yl)-quinoline-2-carboxylic acid derivatives. These compounds have been identified as potent 5HT(1B) antagonists, highlighting their potential in medical applications (Carey L Horchler et al., 2007).
Antibiotic Properties
The ethyl acetate extract of cultures of Janibacter limosus, containing compounds like 4-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (helquinoline), has shown significant biological activity against bacteria and fungi. This suggests the potential of these compounds in developing new antibiotics (R. Asolkar et al., 2004).
Cytotoxic Evaluation
Certain 4-anilino-2-phenylquinoline derivatives, including those with 6-methoxy substitutions, have been synthesized and evaluated for their cytotoxicity against cancer cells. These studies are crucial in the ongoing search for effective cancer treatments (Yue Zhao et al., 2005).
Fluorescent Labeling in Biomedical Analysis
6-Methoxy-4-quinolone, a novel fluorophore, exhibits strong fluorescence in a wide pH range and is highly stable against light and heat. Its potential as a fluorescent labeling reagent in biomedical analysis, such as the determination of carboxylic acids, has been demonstrated (Junzo Hirano et al., 2004).
Synthesis of 4-[(2-methylquinolin-4-yl)methoxy] Benzoic Acid
Research has been conducted to improve the synthetic routes for compounds like 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid, key intermediates in the synthesis of β-benzamido TACE inhibitors. This showcases the role of these compounds in the development of pharmaceuticals (Li-Juan Xing, 2009).
Development of Quinoline-Based Antioxidants
Ethoxyquin, a related compound, is used as an antioxidant in animal feeds. Studies focusing on EQ and its derivatives aim to understand its metabolism, oxidation products, and the search for new antioxidants based on the EQ backbone. This research is crucial for ensuring the safety and efficacy of animal feed additives (A. Blaszczyk et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-4-19-12-7-11(14(16)17)15-13-8(2)5-9(18-3)6-10(12)13/h5-7H,4H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPZWEWYLGWLID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2C)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



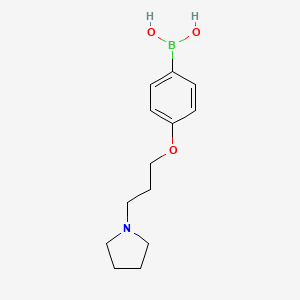


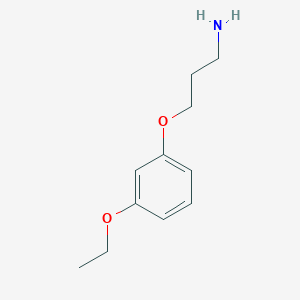
![2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine](/img/structure/B1395835.png)
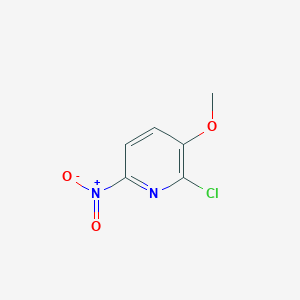
![5'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1395837.png)
